2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palmitoyl thio-PC, formally known as 1-O-hexadecanoyl-2-thio-R-(hexadecanoyl)-sn-glycerol-3-phosphocholine, is a chromogenic substrate for phospholipase A2 (PLA2). This compound contains a palmitoyl thioester at the sn-2 position of the glycerol backbone. It is primarily used in biochemical research to measure PLA2 activity due to its ability to yield a free thiol upon hydrolysis, which reacts with Ellman’s reagent to produce a bright yellow product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palmitoyl thio-PC involves the esterification of glycerol with palmitic acid and the subsequent introduction of a thioester group at the sn-2 position. The reaction typically requires the use of a strong acid catalyst and anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
While specific industrial production methods for Palmitoyl thio-PC are not widely documented, the general approach involves large-scale esterification and purification processes. These methods ensure high purity and yield, which are critical for its use in research applications .
Chemical Reactions Analysis
Types of Reactions
Palmitoyl thio-PC primarily undergoes hydrolysis reactions catalyzed by PLA2. The hydrolysis of the thioester bond at the sn-2 position releases a free thiol, which can be detected using Ellman’s reagent .
Common Reagents and Conditions
Hydrolysis: Catalyzed by PLA2, often in the presence of a mixed micelle system such as phospholipid:Triton X-100.
Major Products Formed
The major product formed from the hydrolysis of Palmitoyl thio-PC is a free thiol, which reacts with Ellman’s reagent to form a yellow-colored product with an absorbance maximum at 412 nm .
Scientific Research Applications
Palmitoyl thio-PC is extensively used in biochemical research to measure PLA2 activity. It has been utilized in various studies to understand the role of PLA2 in different biological processes, including inflammation and cell signaling . Additionally, it serves as a valuable tool in the development of assays for detecting PLA2 activity in biological samples .
Mechanism of Action
The mechanism of action of Palmitoyl thio-PC involves its hydrolysis by PLA2, which cleaves the thioester bond at the sn-2 position. This reaction releases a free thiol that reacts with Ellman’s reagent, producing a yellow product that can be quantitatively measured . The molecular target of Palmitoyl thio-PC is PLA2, and its activity is crucial for the accurate measurement of this enzyme’s function in various biological contexts .
Comparison with Similar Compounds
Similar Compounds
Thioetheramide-PC: Another thioester analog of glycerophospholipids used as a substrate for PLA2.
Phosphatidylcholine (PC): A common phospholipid that serves as a substrate for various phospholipases, including PLA2.
Uniqueness
Palmitoyl thio-PC is unique due to its chromogenic properties, which allow for the convenient and accurate measurement of PLA2 activity. The presence of the palmitoyl thioester at the sn-2 position distinguishes it from other similar compounds and enhances its utility in biochemical assays .
Properties
Molecular Formula |
C40H81NO7PS+ |
---|---|
Molecular Weight |
751.1 g/mol |
IUPAC Name |
2-[[(2R)-3-hexadecanoyloxy-2-hexadecanoylsulfanylpropoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C40H80NO7PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-49(44,45)47-35-34-41(3,4)5)50-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/p+1/t38-/m1/s1 |
InChI Key |
CJNCGLSWHABGOT-KXQOOQHDSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)SC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.